2-Amino-4-fluoro-5-methoxyphenol;hydrochloride
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Overview
Description
2-Amino-4-fluoro-5-methoxyphenol;hydrochloride is a chemical compound with the molecular formula C7H8FNO2·HCl. It is a derivative of phenol, characterized by the presence of amino, fluoro, and methoxy groups on the aromatic ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-5-methoxyphenol;hydrochloride typically involves the introduction of the amino, fluoro, and methoxy groups onto the phenol ring through a series of chemical reactions. One common method involves the nitration of 4-fluoro-2-methoxyphenol, followed by reduction to introduce the amino group. The final product is then converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-fluoro-5-methoxyphenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluoro group.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-fluoro-5-methoxyphenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-5-methoxyphenol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluoro groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methoxyphenol: Similar structure but lacks the fluoro group.
2-Amino-5-fluorophenol: Similar structure but lacks the methoxy group.
4-Fluoro-2-methoxyphenol: Similar structure but lacks the amino group.
Uniqueness
2-Amino-4-fluoro-5-methoxyphenol;hydrochloride is unique due to the combination of amino, fluoro, and methoxy groups on the phenol ring. This unique combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
2-amino-4-fluoro-5-methoxyphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2.ClH/c1-11-7-3-6(10)5(9)2-4(7)8;/h2-3,10H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIGDFYCDLUGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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